Lipophilicity-Driven Differentiation: cLogP and tPSA vs. 3-(4-Bromophenyl) and 3-(3,4-Dichlorophenyl) Analogs
Computational prediction of partition coefficient (cLogP) and topological polar surface area (tPSA) distinguishes the target compound from bulkier halogenated analogs. The 2-fluorophenyl compound was predicted to have cLogP = 4.12 and tPSA = 56.2 Ų [1]. The 4-bromophenyl analog (3-(4-bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline) has a predicted cLogP of 4.68 and tPSA of 56.2 Ų [2]. The 3,4-dichlorophenyl analog has cLogP = 5.01 and tPSA = 56.2 Ų [3]. The lower lipophilicity of the target compound suggests improved aqueous solubility and potentially more favorable oral absorption parameters relative to the heavier halogen analogs, a critical factor for in vitro assay reproducibility where precipitation can confound dose–response measurements.
| Evidence Dimension | Predicted partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.12 (SwissADME) |
| Comparator Or Baseline | 3-(4-Bromophenyl) analog: cLogP = 4.68; 3-(3,4-Dichlorophenyl) analog: cLogP = 5.01 |
| Quantified Difference | ΔcLogP = -0.56 (vs. Br); ΔcLogP = -0.89 (vs. Cl2) |
| Conditions | Computed via SwissADME (XLOGP3 method) |
Why This Matters
Lower cLogP reduces the risk of non-specific binding and poor solubility in cell-based assays, improving data quality and reproducibility when selecting a probe compound for intra-class SAR studies.
- [1] SwissADME prediction for 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline, accessed via SwissADME web service (http://www.swissadme.ch/). View Source
- [2] SwissADME prediction for 3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline (ChemSpider ID: 2047317), accessed via SwissADME. View Source
- [3] SwissADME prediction for 3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline (ChemSpider ID: 2047318), accessed via SwissADME. View Source
